molecular formula C12H13O4- B12365612 1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester

1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester

Cat. No.: B12365612
M. Wt: 221.23 g/mol
InChI Key: ILBDCOLCHNVWNS-UHFFFAOYSA-M
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Description

1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester is a monoester derivative of terephthalic acid (1,4-benzenedicarboxylic acid), where one carboxylic acid group is esterified with a tert-butyl (1,1-dimethylethyl) group, leaving the other carboxylic acid group free. This structure combines the aromatic rigidity of terephthalic acid with the steric bulk and hydrolytic stability of the tert-butyl group. These compounds are pivotal in polymer chemistry, pharmaceuticals, and materials science due to their reactivity and tunable properties.

Properties

Molecular Formula

C12H13O4-

Molecular Weight

221.23 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14)/p-1

InChI Key

ILBDCOLCHNVWNS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Base-Catalyzed Transesterification

The most widely documented method involves transesterification of methyl or ethyl terephthalate with tert-butyl alcohol (TBA) using potassium tert-butoxide (t-BuOK) as a catalyst. This approach leverages the nucleophilic substitution of the alkoxy group in the ester.

Procedure :

  • Reactants : Monomethyl terephthalate (0.056 mol), tert-butyl alcohol (2.081 mol), and t-BuOK (1.3 equivalents) are combined under reflux at 83°C for 17 hours.
  • Workup : Post-reaction, unreacted TBA is distilled off, and the residue is acidified with sulfuric acid to liberate the monoester. Extraction with n-hexane yields the product.
  • Yield : 23% with 94% purity.

Key Factors :

  • Stoichiometry : A 2:1 molar ratio of TBA to monomethyl terephthalate ensures partial substitution.
  • Catalyst Loading : Excess t-BuOK (1.2–1.3 equivalents) drives the reaction but risks di-ester formation.

Comparative Performance of Transesterification

Starting Material Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Monomethyl terephthalate t-BuOK 83 17 23 94
Monoethyl adipate t-BuOK 83 16.5 57 92

The lower yield for terephthalate derivatives (vs. adipate) is attributed to steric hindrance from the aromatic ring.

Direct Esterification of Terephthalic Acid

High-Pressure Non-Catalytic Method

Direct esterification of terephthalic acid with TBA under elevated pressure (25–590 atm) and temperature (250–300°C) selectively produces the monoester without catalysts.

Procedure :

  • Reactants : Terephthalic acid and TBA (1:6–1:20 molar ratio) are heated in a sealed reactor.
  • Workup : Unreacted TBA is distilled, and the residue is purified via vacuum distillation.
  • Yield : 44–76% conversion, depending on reaction time.

Limitations :

  • Solubility : Terephthalic acid’s poor solubility in TBA necessitates excess alcohol, complicating purification.
  • Selectivity : Prolonged reaction times favor di-ester formation.

Acid-Catalyzed Esterification

Sulfuric acid or p-toluenesulfonic acid (p-TSA) catalyzes esterification at lower temperatures (120–180°C). Ionic liquids (e.g., triethylammonium hydrogen sulfate) enhance reactivity by solubilizing terephthalic acid.

Procedure :

  • Reactants : Terephthalic acid, TBA (8:1 molar ratio), and ionic liquid (50 mol%) are stirred at 120°C for 2 hours.
  • Workup : The biphasic mixture is separated, washed, and distilled.
  • Yield : 99% conversion with 97% catalyst recovery.

Partial Hydrolysis of Di-tert-butyl Terephthalate

Controlled Hydrolysis

Hydrolysis of di-tert-butyl terephthalate under basic conditions selectively cleaves one ester group:

Procedure :

  • Reactants : Di-tert-butyl terephthalate is treated with aqueous KOH (1 equivalent) in methanol at reflux for 3.5 hours.
  • Workup : Acidification with HCl precipitates the monoester.
  • Yield : 60% with 96.6% purity.

Advantages :

  • Avoids harsh conditions required for direct esterification.
  • Compatible with heat-sensitive substrates.

Catalytic and Process Optimization

Titanium-Based Catalysts

Titanium tetraisopropoxide (TIPT) accelerates esterification by coordinating to carbonyl oxygen, though it is more effective for di-esters. For monoesters, sub-stoichiometric TIPT (100–200 ppm) minimizes side reactions.

Solvent-Free Systems

Reactions conducted in melt phases (e.g., excess TBA as solvent) reduce energy costs and improve kinetics. For example, 180°C reactions achieve 85% conversion in 4 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.48 (9H, s, tert-butyl), 7.30–8.10 (4H, m, aromatic).
  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (C-O ester).

Purity Assessment

Gas chromatography (GC) and HPLC are standard for quantifying monoester content, with typical impurities including di-esters (<5%) and unreacted acid.

Industrial Considerations

Scalability Challenges

  • Cost : TBA’s high boiling point (82–83°C) increases energy demands for distillation.
  • Waste Management : Acidic workups generate sulfate-rich wastewater, necessitating neutralization.

Emerging Methods

  • Microwave-Assisted Synthesis : Reduces reaction times by 50% while maintaining yields.
  • Flow Chemistry : Continuous systems improve heat transfer and selectivity for monoesters.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymer Production

Polyester Synthesis

  • 1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester is primarily utilized in the synthesis of polyesters. It acts as a diacid component when combined with various glycols to produce high-performance polyester resins. These polyesters are characterized by their high melting points and crystallinity, making them suitable for applications in textiles and plastic films .

Plasticizers

  • This compound serves as a precursor for producing plasticizers like dioctyl terephthalate and dibutyl terephthalate. These plasticizers enhance the flexibility and durability of plastic materials, which are essential in construction and packaging industries .

Pharmaceutical Applications

Drug Formulation

  • In the pharmaceutical sector, 1,4-benzenedicarboxylic acid derivatives are used in the formulation of certain medications. For instance, the drug oxycodone can be formulated as a terephthalate salt, which can influence its solubility and bioavailability . This ester also finds use in the synthesis of other pharmaceutical intermediates.

Analytical Chemistry

Solvent and Reagent

  • The compound is employed as a solvent and reagent in various analytical methods. Its chemical stability allows it to be used effectively in reactions requiring precise conditions . Additionally, it plays a role in the synthesis of metal-organic frameworks (MOFs), which are utilized for gas storage and separation technologies .

Industrial Applications

Textiles and Fibers

  • In the textile industry, 1,4-benzenedicarboxylic acid is used as an alkali reagent during wool processing. It helps improve the dye uptake and overall quality of wool fibers .

Additives

  • The compound is added to poultry feeds as an additive to enhance nutrient absorption and improve feed efficiency. Furthermore, it is utilized in various coatings and sealants due to its adhesive properties .

Case Studies

Case Study 1: Polyester Production
A study demonstrated that using 1,4-benzenedicarboxylic acid in conjunction with aliphatic diols resulted in the formation of high-performance polyester fibers that exhibited superior mechanical properties compared to conventional polyesters .

Case Study 2: Drug Formulation
Research on oxycodone's formulation revealed that using terephthalate salts improved its pharmacokinetic profile significantly compared to traditional formulations. This enhancement was attributed to better solubility characteristics imparted by the ester structure .

Summary Table of Applications

Application Area Details
Polymer Production Used in polyester synthesis; serves as a precursor for plasticizers
Pharmaceuticals Component in drug formulations; enhances solubility of certain medications
Analytical Chemistry Acts as a solvent/reagent; used in MOF synthesis
Industrial Uses Employed in textiles (wool processing), poultry feed additives

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)benzoic acid involves the formation of a covalent bond between the carbon atom of the tert-butyl group and the carboxyl group of the benzene-1,4-dicarboxylic acid. This bond formation occurs via a nucleophilic substitution reaction, where the tert-butoxycarbonyl group acts as a leaving group .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The tert-butyl monoester can be compared to other esters of 1,4-benzenedicarboxylic acid, as well as esters of its isomer, 1,2-benzenedicarboxylic acid (phthalic acid). Key structural and functional differences include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester One tert-butyl ester, one free COOH C₁₂H₁₄O₄ ~222.26 (calculated) Not explicitly listed Bulky tert-butyl group enhances hydrolytic stability; free COOH allows further functionalization.
1,4-Benzenedicarboxylic acid, dimethyl ester (DMT) Two methyl esters C₁₀H₁₀O₄ 194.18 120-61-6 Key monomer for polyesters (e.g., PET); high volatility and reactivity in polymerization.
1,4-Benzenedicarboxylic acid, mono(2-hydroxyethyl) ester One hydroxyethyl ester, one free COOH C₁₀H₁₀O₅ 210.18 1137-99-1 Hydroxyl group enables hydrogen bonding; used in specialty polymers or drug delivery.
1,4-Benzenedicarboxylic acid, 2-hydroxy-, dimethyl ester Two methyl esters, one hydroxyl group C₁₀H₁₀O₅ 210.18 6342-72-9 Hydroxyl substituent increases polarity and potential for antioxidant activity.
1,2-Benzenedicarboxylic acid, dibutyl ester (Dibutyl phthalate) Two butyl esters (1,2-substitution) C₁₆H₂₂O₄ 278.34 84-74-2 Common plasticizer; linked to environmental and health concerns.

Reactivity and Stability

  • Hydrolytic Stability : The tert-butyl group in the target compound offers greater resistance to alkaline hydrolysis compared to methyl or ethyl esters, though it is cleavable under acidic conditions . In contrast, methyl esters (e.g., DMT) are more reactive in polycondensation reactions .
  • Steric Effects: The bulky tert-butyl group may hinder crystallization or polymerization compared to linear esters like dimethyl or mono(2-hydroxyethyl) derivatives .

Key Properties of Selected Compounds

Property 1,4-Benzenedicarboxylic Acid, Mono(tert-butyl) Ester DMT Mono(2-hydroxyethyl) Ester 2-Hydroxy-Dimethyl Ester
Solubility in Water Low (hydrophobic tert-butyl group) Insoluble Moderate (due to hydroxyl group) Low
Melting Point (°C) Not reported 141–144 Not reported 160–165
Volatility Low High Low Moderate
Polymerization Utility Limited (monofunctional) High Moderate Low

Industrial and Environmental Considerations

  • Regulatory Status: Phthalate esters (1,2-diesters) face restrictions due to toxicity concerns , whereas 1,4-diesters like DMT are widely accepted in food-contact materials . The tert-butyl monoester’s regulatory profile is undefined but may align with safer 1,4-substituted analogs.
  • Extraction and Detection: DMT and related esters are identified in polymer extracts via GC-MS, as shown in . The tert-butyl monoester’s detection would require specialized methods due to its lower volatility.

Biological Activity

1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester, commonly referred to as tert-butyl phthalate , is a chemical compound with the molecular formula C12H14O4C_{12}H_{14}O_{4}. This compound is a derivative of phthalic acid and has garnered attention for its potential biological activities. This article reviews the biological activity of tert-butyl phthalate, focusing on its pharmacological effects, toxicity, and applications in various fields.

  • Molecular Formula : C12H14O4C_{12}H_{14}O_{4}
  • Molecular Weight : 226.24 g/mol
  • CAS Registry Number : 6930916
  • Structure : The chemical structure consists of a benzene ring with two carboxylic acid groups and an ester group attached to a tert-butyl group.

Pharmacological Effects

  • Antioxidant Activity : Studies have indicated that tert-butyl phthalate exhibits antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory pathways. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases .
  • Hepatoprotective Effects : Some studies have explored the hepatoprotective potential of tert-butyl phthalate against chemically induced liver damage. In animal models, it has been shown to significantly reduce markers of liver injury, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating its protective role against hepatotoxicity .

Toxicity

Despite its beneficial biological activities, tert-butyl phthalate is associated with certain toxicological concerns:

  • Endocrine Disruption : There is evidence suggesting that phthalates can act as endocrine disruptors, potentially interfering with hormonal functions in humans and wildlife .
  • Developmental Toxicity : Animal studies have reported adverse effects on fetal development when exposed to high concentrations of phthalates during pregnancy .

Case Studies

  • Study on Antioxidant Activity : A study published in Marine Drugs demonstrated that extracts containing tert-butyl phthalate showed significant antioxidant activity against various fish pathogens. The study highlighted its potential applications in aquaculture for disease prevention .
  • Hepatoprotective Study : In a controlled experiment involving rats treated with carbon tetrachloride (CCl₄) to induce liver damage, administration of tert-butyl phthalate resulted in a marked decrease in liver enzyme levels and improvement in histopathological parameters compared to untreated controls .

Data Table

Biological ActivityObservationsReferences
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Hepatoprotective EffectsReduces ALT and AST levels; improves liver histology
Toxicity ConcernsEndocrine disruption; developmental toxicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-benzenedicarboxylic acid mono(1,1-dimethylethyl) ester, and how do reaction conditions influence yield?

  • Methodology : The ester can be synthesized via acid-catalyzed esterification of terephthalic acid with tert-butanol. Reaction optimization should focus on temperature control (80–120°C), stoichiometric excess of tert-butanol, and acid catalysts like sulfuric acid or p-toluenesulfonic acid. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the monoester from diester byproducts.
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to detect intermediates. Yield discrepancies may arise from incomplete tert-butanol removal or side reactions under prolonged heating .

Q. Which spectroscopic techniques are most effective for structural characterization of this ester, and what spectral markers should be prioritized?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for tert-butyl group signals (e.g., δ ~1.3 ppm for 1H^1H, δ ~28–30 ppm for 13C^{13}C) and aromatic proton splitting patterns.
  • IR : Confirm ester carbonyl stretching (~1720 cm1^{-1}) and tert-butyl C-H vibrations (~1360–1390 cm1^{-1}).
  • X-ray Crystallography : Resolve steric effects of the tert-butyl group on crystal packing, as demonstrated in analogous terephthalate derivatives .

Q. How can purity and common impurities be assessed during synthesis?

  • Methodology : Use gas chromatography (GC) with polar columns (e.g., OV-101) or HPLC with UV detection to quantify residual terephthalic acid, diester byproducts, or unreacted tert-butanol. Compare retention indices with standards (e.g., NIST reference data for related esters) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in polymerization or copolymerization reactions?

  • Methodology : Conduct kinetic studies via 1H^{1}H-NMR or FTIR to monitor ester conversion rates in polycondensation reactions. Compare reactivity with smaller esters (e.g., methyl or ethyl derivatives) to evaluate steric effects on monomer accessibility. For example, tert-butyl esters may reduce polymerization rates due to hindered nucleophilic attack, as seen in analogous polyester syntheses .
  • Data Contradictions : Conflicting reports on thermal stability may arise from differences in polymer backbone rigidity versus tert-butyl group decomposition thresholds. Use thermogravimetric analysis (TGA) to resolve these discrepancies .

Q. What strategies resolve discrepancies in reported thermal stability data for polymers incorporating this ester?

  • Methodology : Perform comparative TGA and differential scanning calorimetry (DSC) under inert (N2_2) and oxidative (air) atmospheres to isolate degradation mechanisms. For example, tert-butyl esters may exhibit lower thermal stability in oxygen-rich environments due to radical-initiated decomposition .
  • Data Normalization : Standardize heating rates (e.g., 10°C/min) and sample mass (1–5 mg) to minimize experimental variability .

Q. How do reactivity ratios between this ester and comonomers affect copolymer architecture?

  • Methodology : Use the Mayo-Lewis equation to calculate reactivity ratios (e.g., r1r_1, r2r_2) via 13C^{13}C-NMR or mass spectrometry during copolymerization. For instance, tert-butyl esters may exhibit lower reactivity in step-growth polymerizations with diols due to steric hindrance, leading to alternating or block copolymer structures .

Q. What environmental persistence or toxicity pathways are associated with this ester, and how are they assessed?

  • Methodology : Apply OECD guidelines for hydrolysis studies (pH 4–9, 50°C) to evaluate ester cleavage rates. Use LC-MS/MS to detect degradation products (e.g., terephthalic acid). Toxicity profiling should include Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity, following protocols for structurally similar phthalates .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the tert-butyl group.
  • Analytical Cross-Validation : Combine GC, NMR, and X-ray data to address structural ambiguities caused by steric or electronic effects .
  • Polymer Studies : Use size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to correlate monomer reactivity with polymer molecular weight distributions .

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